An In-depth Technical Guide to DBCO-PEG4-Ahx-DM1 for Advanced Antibody-Drug Conjugate Development
An In-depth Technical Guide to DBCO-PEG4-Ahx-DM1 for Advanced Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DBCO-PEG4-Ahx-DM1, a pre-eminent drug-linker conjugate for the development of next-generation antibody-drug conjugates (ADCs). We will delve into its constituent components, mechanism of action, and provide detailed experimental protocols for its application in cancer research and therapeutics.
Core Components and Physicochemical Properties
DBCO-PEG4-Ahx-DM1 is a sophisticated chemical entity meticulously designed for ADC construction. It comprises four key components: a Dibenzocyclooctyne (DBCO) group for bioorthogonal antibody conjugation, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, a flexible aminohexanoic acid (Ahx) linker, and the potent cytotoxic agent, DM1.
| Property | Value | Reference(s) |
| Chemical Formula | C68H89ClN6O | [1] |
| Molecular Weight | 1297.92 g/mol | [1][2] |
| CAS Number | 2479378-44-2 | [1] |
| Purity | >95% | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage Conditions | Powder: -20°C for up to 2 years | [3][5] |
| In DMSO: -80°C for up to 6 months | [3][5] |
Mechanism of Action: From Systemic Circulation to Cellular Demise
The therapeutic efficacy of an ADC constructed with DBCO-PEG4-Ahx-DM1 is contingent on a multi-step process that ensures targeted delivery and potent cytotoxicity.
-
Targeted Delivery : The monoclonal antibody component of the ADC selectively binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release : The internalized complex is trafficked to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, the antibody is degraded, leading to the release of the DM1 payload.
-
Microtubule Disruption and Apoptosis : The released DM1, a potent maytansinoid, binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[6] This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[2][7]
Experimental Protocols
Antibody Modification: Introduction of an Azide (B81097) Moiety
For conjugation with the DBCO group of the linker, the antibody must first be functionalized with an azide group. This can be achieved through various methods, including the use of N-hydroxysuccinimide (NHS) esters targeting lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
Procedure:
-
Antibody Preparation : Exchange the buffer of the antibody solution to the reaction buffer (PBS, pH 8.0-8.5) using a desalting column. Adjust the antibody concentration to 1-2 mg/mL.
-
NHS Ester Stock Solution : Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Reaction : Add a 10-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification : Remove unreacted NHS ester and byproducts by purifying the azide-modified antibody using a desalting column, exchanging the buffer back to PBS, pH 7.4.
-
Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm.
ADC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the azide-modified antibody and DBCO-PEG4-Ahx-DM1.[8]
Materials:
-
Azide-functionalized antibody (from section 3.1)
-
DBCO-PEG4-Ahx-DM1
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
-
Protein concentrator
Procedure:
-
Reagent Preparation :
-
Prepare a stock solution of DBCO-PEG4-Ahx-DM1 in DMSO (e.g., 10 mM).
-
Ensure the azide-functionalized antibody is in PBS at a suitable concentration (e.g., 5-10 mg/mL).
-
-
SPAAC Conjugation :
-
Add a 5- to 20-fold molar excess of the DBCO-PEG4-Ahx-DM1 stock solution to the azide-functionalized antibody solution. The final concentration of DMSO should be kept below 10% to maintain antibody integrity.[8]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[8]
-
-
Purification of the ADC :
-
Characterization :
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).
-
In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the newly synthesized ADC on cancer cell lines using a standard MTT assay.[9][10]
Materials:
-
Target cancer cell line and appropriate culture medium
-
Synthesized ADC and a non-targeting control ADC
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed the target cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
ADC Treatment : Prepare serial dilutions of the ADC and the control ADC in complete culture medium. Treat the cells with the ADCs for a predetermined incubation period (e.g., 72-96 hours).[11]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan (B1609692) crystals.[9]
-
Formazan Solubilization : Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[2]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizing Key Processes
To further elucidate the mechanisms and workflows described, the following diagrams are provided.
Caption: Mechanism of action of a DM1-based ADC.
Caption: Experimental workflow for ADC synthesis and evaluation.
Conclusion
DBCO-PEG4-Ahx-DM1 is a highly versatile and effective drug-linker conjugate that facilitates the development of potent and specific ADCs. Its well-defined components each play a crucial role in enhancing the therapeutic window of the resulting conjugate. The bioorthogonal DBCO group allows for precise and controlled conjugation, the PEG4 spacer improves solubility and pharmacokinetic properties, the Ahx linker provides flexibility, and the DM1 payload delivers potent cytotoxicity to target cells. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of ADCs utilizing this advanced linker technology.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DBCO-PEG4-Ahx-DM1 |CAS 2479378-44-2|DC Chemicals [dcchemicals.com]
- 4. DBCO-PEG4-acid, 1537170-85-6 | BroadPharm [broadpharm.com]
- 5. DBCO-PEG4-Ahx-DM1 Datasheet DC Chemicals [dcchemicals.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
